molecular formula C8H6FNO5 B1457226 Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate CAS No. 1426958-40-8

Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate

Cat. No. B1457226
CAS RN: 1426958-40-8
M. Wt: 215.13 g/mol
InChI Key: IWYPVZJXNKHKRF-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate, also known as FHNB, is a synthetic compound that has been studied for its potential applications in the fields of medicine, biochemistry, and pharmaceuticals. FHNB is a derivative of the nitrobenzoic acid family, and its synthesis involves the reaction of nitrobenzene and formaldehyde. FHNB has been used in a variety of scientific research applications, and its biochemical and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate is not yet fully understood. However, it is believed that this compound undergoes a series of reactions to form an intermediate, which is then further reduced to form the final product. The intermediate is believed to be a nitrobenzyl radical, which is then further reduced to form the final product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that this compound may have anti-inflammatory and anti-tumor properties. In addition, this compound has been shown to reduce the levels of certain cytokines, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate has several advantages for use in laboratory experiments. For example, this compound is relatively inexpensive and easy to synthesize, and it can be used in a variety of reactions. In addition, this compound is relatively stable and does not degrade easily. However, this compound has some limitations as well. For example, this compound can be toxic in high concentrations, and it can react with certain compounds to form potentially hazardous products.

Future Directions

There are a number of potential future directions for research involving Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate. For example, further research could be conducted to better understand the mechanism of action of this compound and to identify potential applications for this compound in medicine and biochemistry. In addition, further research could be conducted to identify the biochemical and physiological effects of this compound, as well as to identify potential advantages and limitations of using this compound in laboratory experiments. Finally, further research could be conducted to identify potential new synthetic pathways for this compound.

Scientific Research Applications

Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate has been used in a variety of scientific research applications. For example, this compound has been used as a model compound for studying the mechanism of nitrobenzene reduction. This compound has also been used in the synthesis of a variety of other compounds, such as 4-fluorobenzaldehyde and 4-fluoro-2-nitrobenzaldehyde. In addition, this compound has been used in the synthesis of polymers, and it has been studied for its potential applications in drug delivery.

properties

IUPAC Name

methyl 4-fluoro-5-hydroxy-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO5/c1-15-8(12)4-2-7(11)5(9)3-6(4)10(13)14/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYPVZJXNKHKRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70731935
Record name Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1426958-40-8
Record name Benzoic acid, 4-fluoro-5-hydroxy-2-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1426958-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Starting material 4-fluoro-5-hydroxy-2-nitrobenzoic acid, 68 g, 0.34 mol, 1.0 eq) and methanol (140 mL) were charging into a reactor under nitrogen. The solution was cooled to 10-15° C. Sulfuric acid (120 g, 1.2 mol, 3.5 eq) was added at a rate that the internal temperature was below 30° C. The reaction mixture was'refluxed at 65-75° C. for 12-15 hour until HPLC sample showed the conversion was higher than 96%. The mixture was concentrated to minimum volume and the residue was charged into cold water (400 mL) slowly so that the batch was kept below 25° C. The resulting suspension was stirred at 10-15° C. for about 2 hours. The slurry was filtered. The desired product, methyl 4-fluoro-5-hydroxy-2-nitrobenzoate, was obtained as a light brown solid after drying under vacuum (62 g, 85% yield). 1H NMR (CDCl3, 400 MHz) δ 7.84 (d, J=9.7 Hz, 1H), 7.25 (d, J=8.4 Hz, 1H), 6.66 (s, 1H), 3.93 (s, 3H). 13C NMR (DMSO-4, 100 MHz) δ 165.3, 157.6, 151.9, 151.0, 150.8, 149.4, 138.0, 137.9, 125.9, 117.4, 114.1, 113.8, 53.3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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